Cas no 1542141-96-7 ((2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine)

(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is a chiral morpholine derivative featuring a chloropyridopyrimidine core, which confers high structural specificity and potential pharmacological relevance. The stereochemistry at the 2- and 6-positions of the morpholine ring enhances its selectivity in molecular interactions, making it a valuable intermediate in medicinal chemistry and drug discovery. The chloropyridopyrimidine moiety offers reactivity for further functionalization, enabling diverse derivatization pathways. Its rigid, heterocyclic framework contributes to stability and binding affinity in target engagement studies. This compound is particularly useful in the development of kinase inhibitors and other biologically active small molecules, where precise stereochemical control is critical for optimizing potency and reducing off-target effects.
(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine structure
1542141-96-7 structure
商品名:(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
CAS番号:1542141-96-7
MF:C13H15ClN4O
メガワット:278.737401247025
CID:4827114

(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine 化学的及び物理的性質

名前と識別子

    • (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
    • インチ: 1S/C13H15ClN4O/c1-8-6-18(7-9(2)19-8)12-11-10(4-3-5-15-11)16-13(14)17-12/h3-5,8-9H,6-7H2,1-2H3/t8-,9+
    • InChIKey: UGJNJHGPAOTDFV-DTORHVGOSA-N
    • ほほえんだ: ClC1=NC2=CC=CN=C2C(=N1)N1C[C@H](C)O[C@H](C)C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 309
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 51.1

(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM506357-1g
(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
1542141-96-7 97%
1g
$309 2023-01-16
Alichem
A029199329-1g
(2S,6r)-4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
1542141-96-7 95%
1g
400.00 USD 2021-06-01

(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine 関連文献

(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholineに関する追加情報

Compound CAS No. 1542141-96-7: (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine

The compound with CAS No. 1542141-96-7, known as (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrido[3,2-d]pyrimidine core structure, which is a heterocyclic aromatic system with two nitrogen atoms in the pyrimidine ring and one nitrogen atom in the pyridine ring. The chlorine substituent at position 2 of the pyrido[3,2-d]pyrimidine ring further enhances its chemical reactivity and biological activity.

The morpholine moiety in this compound serves as a flexible linker and contributes to its pharmacokinetic properties. The stereochemistry at positions 2S and 6R of the morpholine ring is critical for determining its biological activity and selectivity. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various kinases, making it a promising candidate for the development of targeted therapies in oncology and other therapeutic areas.

One of the most notable features of (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preclinical studies have shown that this compound selectively inhibits key enzymes such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are often dysregulated in cancer cells. This selectivity is attributed to the precise positioning of the chlorine substituent and the steric effects introduced by the dimethyl groups on the morpholine ring.

The synthesis of this compound involves a multi-step process that includes the construction of the pyrido[3,2-d]pyrimidine core via a tandem cyclization reaction followed by selective substitution at position 4. The stereochemistry at positions 2S and 6R is established through a chiral auxiliary approach or asymmetric catalysis, ensuring high enantiomeric purity. This rigorous synthetic methodology underscores the importance of stereochemistry in determining the biological activity of this compound.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies to understand the binding interactions between (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine and its target kinases. These studies have revealed that the chlorine substituent plays a pivotal role in stabilizing hydrogen bonds with critical residues in the kinase active site. Additionally, the dimethyl groups on the morpholine ring contribute to hydrophobic interactions that enhance binding affinity.

In terms of pharmacokinetics, this compound demonstrates favorable absorption and distribution properties due to its lipophilic nature. However, its metabolic stability remains an area of active investigation. Researchers are exploring strategies to optimize its bioavailability while maintaining its therapeutic efficacy. These efforts include modifying side chains or incorporating bioisosteres to improve metabolic stability without compromising potency.

The potential therapeutic applications of (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine are vast and span across multiple disease areas. Beyond oncology, this compound has shown promise in treating inflammatory diseases by modulating pro-inflammatory cytokines. Its ability to target multiple signaling pathways makes it a versatile candidate for developing multi-target therapies.

In conclusion, (2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine represents a significant advancement in medicinal chemistry. Its unique structure combines functional groups that confer both chemical reactivity and biological activity. As research continues to unravel its full potential, this compound stands at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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